4-chloro-6-(1,1-difluoroethyl)pyrimidine
Description
4-Chloro-6-(1,1-difluoroethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 4 and a 1,1-difluoroethyl group at position 6 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. The 1,1-difluoroethyl substituent introduces steric bulk and electron-withdrawing fluorine atoms, which enhance metabolic stability and influence intermolecular interactions, such as hydrophobic effects and dipole-dipole interactions. This compound is a valuable intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry, where fluorinated groups are prized for improving pharmacokinetic profiles .
Properties
CAS No. |
1289106-68-8 |
|---|---|
Molecular Formula |
C6H5ClF2N2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the difluoroethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl pyrimidine .
Scientific Research Applications
4-Chloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Material Science: It is utilized in the preparation of novel materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-chloro-6-(1,1-difluoroethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 4-chloro-6-(1,1-difluoroethyl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and applications:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects : The 1,1-difluoroethyl group provides moderate electron withdrawal compared to trifluoromethyl () or difluoromethoxy (), balancing reactivity and stability.
- Lipophilicity : Fluorinated substituents increase logP values, enhancing blood-brain barrier penetration. For example, the 1,1-difluoroethyl group (logP ~2.1) is less lipophilic than trifluoromethyl (logP ~2.8) but more than methoxy (logP ~1.5) .
- Biological Activity : Pyrimidines with 6-position fluorinated groups (e.g., ) often exhibit antiproliferative or antibacterial effects, attributed to fluorine’s ability to modulate target binding and resist metabolic degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
